molecular formula C13H12F3N3O2 B6142425 ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate CAS No. 956571-72-5

ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate

Cat. No. B6142425
CAS RN: 956571-72-5
M. Wt: 299.25 g/mol
InChI Key: GGYXXNUZAKJRMP-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate, also known as E5MTP, is a fluorinated pyrazole compound that has been used in a variety of scientific research applications. It has a variety of biochemical and physiological effects, and is a useful tool for laboratory experiments.

Scientific Research Applications

Ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications, such as in the study of enzyme inhibition, enzyme-catalyzed reactions, and protein-ligand interactions. It has also been used in the study of drug metabolism, drug-drug interactions, and drug-target interactions. Additionally, this compound has been used to study the structure and function of proteins, as well as the structure and function of cell membranes.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate is not yet fully understood. However, it is believed that this compound binds to proteins and enzymes through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Additionally, this compound is believed to interact with the active sites of enzymes and proteins, thus inhibiting their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cytochrome P450 enzymes, and to inhibit the activity of proteins, such as G-protein coupled receptors. Additionally, this compound has been found to affect the expression of genes, and to alter the activity of ion channels and transporters.

Advantages and Limitations for Lab Experiments

Ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It has been found to be a reliable and efficient synthesis method, and it has been found to have a variety of biochemical and physiological effects. Additionally, this compound has been found to be a useful tool for studying enzyme inhibition, enzyme-catalyzed reactions, and protein-ligand interactions. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and the effects of this compound on the expression of genes and on the activity of ion channels and transporters are not yet fully understood.

Future Directions

There are several potential future directions for the use of ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate in scientific research. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on the expression of genes and on the activity of ion channels and transporters. Additionally, further research could be conducted to explore the potential of this compound as a therapeutic agent, and to explore its potential use in drug design and drug discovery. Finally, further research could be conducted to explore the potential of this compound as a tool for studying enzyme inhibition, enzyme-catalyzed reactions, and protein-ligand interactions.

Synthesis Methods

Ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate is synthesized through a two-step reaction process. The first step involves the reaction of 5-methyl-1-pyrazole-4-carboxylic acid with trifluoroacetic anhydride to form a trifluoroacetylated intermediate. The second step involves the reaction of the trifluoroacetylated intermediate with ethyl 2-chloro-5-(trifluoromethyl)pyridine to form this compound. This synthesis method has been found to be a reliable and efficient method for producing this compound.

properties

IUPAC Name

ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-3-21-12(20)10-7-18-19(8(10)2)11-5-4-9(6-17-11)13(14,15)16/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYXXNUZAKJRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141077
Record name Ethyl 5-methyl-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956571-72-5
Record name Ethyl 5-methyl-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956571-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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